Deferasirox-d4

概要

説明

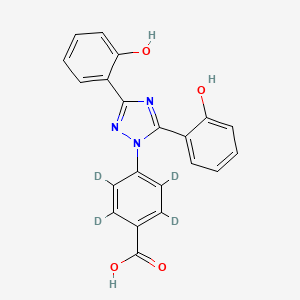

Deferasirox-d4 is an internal standard for the quantification of deferasirox . It is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio . It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III) .

Synthesis Analysis

The synthesis of Deferasirox-d4 involves the use of a reference chemical named 4- (3,5-Bis (2-Hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic-2,3,5,6-d4 acid .

Molecular Structure Analysis

Deferasirox-d4 has a molecular formula of C21H11D4N3O4 . Two molecules of deferasirox are capable of binding to 1 atom of iron .

Chemical Reactions Analysis

Deferasirox-d4 decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively . In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4% .

Physical And Chemical Properties Analysis

Deferasirox-d4 has a molecular weight of 377.4 . It is a solid at room temperature and has solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (2 mg/ml) .

科学的研究の応用

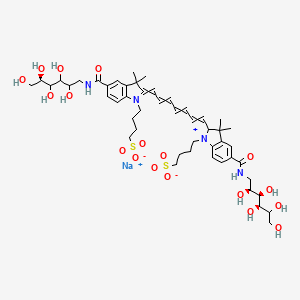

Anti-Cancer Therapeutics

Deferasirox derivatives have been studied as potential organelle-targeting traceable anti-cancer therapeutics . In vitro studies have shown that these derivatives can have enhanced activity against A549 lung cancer cells . One derivative in particular was found to have improved antiproliferative activity . Fluorescent cell imaging revealed that this compound preferentially localises within the lysosome .

Iron Chelation Therapy

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older . It is also used for non-transfusion-dependent thalassaemia syndromes in patients aged 10 years and older .

Treatment Tailoring

Pharmacological and clinical evaluations of deferasirox formulations have been conducted for treatment tailoring . In a retrospective observational study, pharmacokinetics, pharmacodynamics, and safety features of deferasirox treatment were analyzed in patients that took both formulations subsequently under clinical practice conditions .

Pancreatic Cancer Treatment

Deferasirox has been successful in clinical trials in iron-overload patients and has been expected to become an anticancer agent . No studies have investigated the effects of deferasirox on pancreatic cancer .

作用機序

Target of Action

Deferasirox-d4 primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, but its overload can lead to harmful effects. Deferasirox-d4, being an iron chelator, binds to iron and helps in its removal from the body .

Mode of Action

Deferasirox-d4 works by binding to trivalent (ferric) iron, for which it has a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This complex is then eliminated via the kidneys , thereby reducing the iron overload in the body.

Biochemical Pathways

The main pathway of Deferasirox-d4 metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A small percentage (6%) of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of Deferasirox-d4 and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) ; the remaining 8% is excreted in the urine .

Pharmacokinetics

Deferasirox-d4 exhibits linear pharmacokinetics . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The bioavailability of Deferasirox-d4 is higher than expected, with a Cmax of 99.5 (FCT) and 69.7 (DT) μMol/L; AUC: 1278 (FCT) and 846 (DT), P < 0.0001 .

Result of Action

The primary result of Deferasirox-d4 action is the reduction of iron overload in the body . By binding to iron and forming a stable complex, it facilitates the removal of excess iron from the body . This is particularly beneficial in conditions like chronic iron overload due to blood transfusions .

Action Environment

The action of Deferasirox-d4 can be influenced by various environmental factors. For instance, food can affect its bioavailability . Therefore, it is recommended to take Deferasirox-d4 at least 30 minutes before food . Furthermore, dose adjustment may be required for patients with hepatic impairment and upon coadministration with strong UGT inducers or bile acid sequestrants .

Safety and Hazards

Deferasirox may cause serious and fatal acute kidney injury, including acute renal failure requiring dialysis and renal tubular toxicity including Fanconi syndrome . It may also cause hepatic toxicity, including failure, and gastrointestinal hemorrhage . It is primarily excreted via the fecal route .

将来の方向性

特性

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649447, DTXSID70678699 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferasirox-d4 | |

CAS RN |

1133425-75-8, 1133425-79-2 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

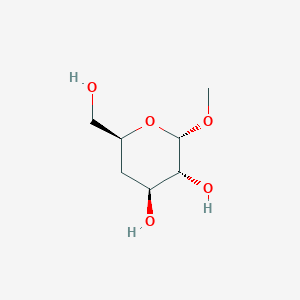

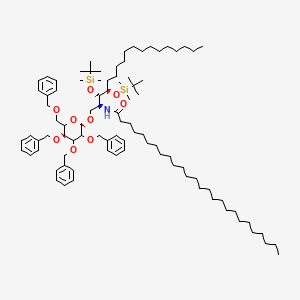

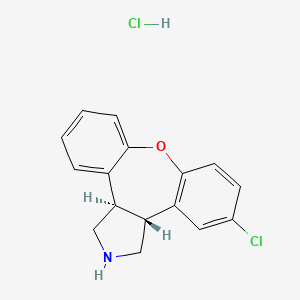

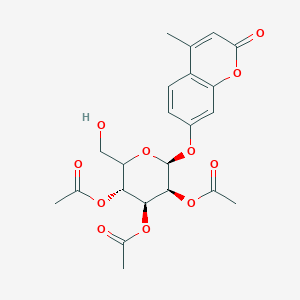

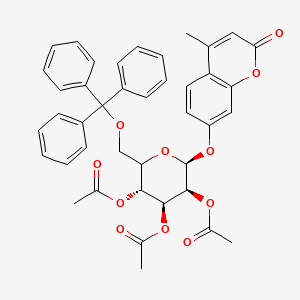

Synthesis routes and methods I

Procedure details

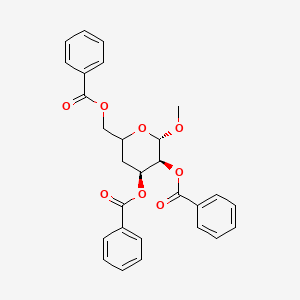

Synthesis routes and methods II

Procedure details

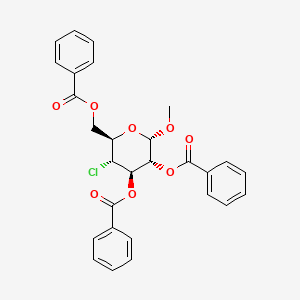

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

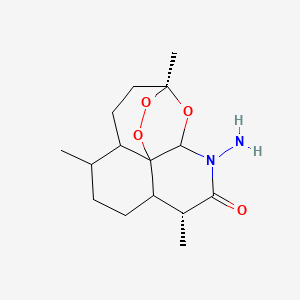

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)